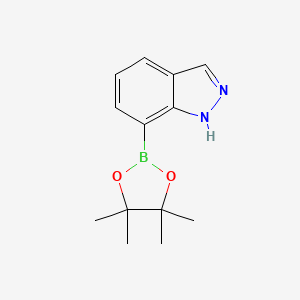

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Description

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRYMNAPWVDMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672351 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915411-02-8 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-lboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Borylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2][3][4] The ability to functionalize the indazole ring at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the various functionalization strategies, the introduction of a boronic ester at the C7 position provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[5] This guide provides a comprehensive, in-depth technical overview of a robust and widely applicable protocol for the synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block for the synthesis of C7-substituted indazole libraries.

This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for successful execution. As such, it is intended to serve as a practical and intellectually enriching resource for researchers in the field of drug discovery and process development.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy begins with the preparation of a key intermediate, 7-bromo-1H-indazole, followed by a palladium-catalyzed Miyaura borylation. This approach is favored due to the ready availability of starting materials and the high efficiency and functional group tolerance of the borylation reaction.

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of the Key Precursor, 7-Bromo-1H-indazole

The successful synthesis of the target boronic ester is contingent on the availability of high-quality 7-bromo-1H-indazole. Two common and effective methods for its preparation are presented below.

Method A: Sandmeyer Reaction from 7-Amino-1H-indazole

This classical approach involves the diazotization of 7-amino-1H-indazole followed by treatment with a copper(I) bromide source.[6]

Reaction Scheme:

Underlying Principles: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine. This diazonium group is an excellent leaving group (N₂) and is readily displaced by a bromide ion, facilitated by the copper(I) catalyst. The use of hydrobromic acid serves as both the acid for diazotization and the bromide source.

Experimental Protocol:

| Step | Procedure | Causality and Insights |

| 1. Diazotization | In a suitable reaction vessel, dissolve 7-aminoindazole in concentrated hydrobromic acid and water. Cool the solution to -10 °C to 0 °C in an ice-salt bath. | The low temperature is crucial to stabilize the diazonium salt intermediate and prevent its premature decomposition. |

| 2. Nitrite Addition | Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the indazole solution, maintaining the temperature below 5 °C. | The slow addition of sodium nitrite controls the exothermic diazotization reaction. An excess of nitrous acid should be avoided. |

| 3. Copper(I) Bromide Addition | In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid and cool the solution. Add this solution dropwise to the diazonium salt solution. | Copper(I) is the active catalyst that facilitates the single-electron transfer mechanism for the displacement of the diazonium group by bromide. |

| 4. Reaction Progression | Allow the reaction mixture to stir at low temperature for a short period and then warm to room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution. | The gradual warming allows the reaction to proceed to completion. |

| 5. Work-up | Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). | Neutralization removes excess acid and precipitates the product. Ethyl acetate is a good solvent for extracting the moderately polar 7-bromo-1H-indazole. |

| 6. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography. | This standard work-up procedure removes aqueous impurities and residual salts. Chromatography ensures the removal of any unreacted starting material or side products. |

Data Summary: Synthesis of 7-Bromo-1H-indazole (Method A)

| Parameter | Value | Reference |

| Starting Material | 7-Amino-1H-indazole | |

| Key Reagents | Sodium nitrite, Copper(I) bromide, Hydrobromic acid | |

| Solvent | Water | |

| Reaction Temperature | -10 °C to room temperature | |

| Typical Yield | 35-45% |

Method B: Cyclization of 2-Bromo-6-nitrotoluene

Reaction Scheme:

Underlying Principles: This transformation typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indazole ring. Various reducing agents can be employed for this purpose.

A detailed experimental protocol for this method is beyond the scope of this guide, but interested readers are encouraged to consult relevant literature.

Stage 2: Miyaura Borylation of 7-Bromo-1H-indazole

This stage constitutes the core of the synthesis, where the C-Br bond at the 7-position of the indazole is converted to a C-B bond, yielding the desired pinacol boronic ester. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is highly efficient and tolerant of a wide range of functional groups.

Caption: Key components of the Miyaura borylation reaction.

Experimental Protocol:

| Step | Procedure | Causality and Insights |

| 1. Reaction Setup | To an oven-dried Schlenk flask, add 7-bromo-1H-indazole, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). | The use of an oven-dried flask and an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and hydrolysis of the boronic ester. |

| 2. Inert Atmosphere | Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. | This ensures the removal of oxygen, which can lead to oxidative degradation of the phosphine ligands and the catalyst. |

| 3. Solvent Addition | Add anhydrous 1,4-dioxane via syringe. | Anhydrous solvent is essential to prevent the hydrolysis of the diboron reagent and the final product. Dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point. |

| 4. Heating | Heat the reaction mixture to 80-100 °C with vigorous stirring. | The elevated temperature is necessary to drive the catalytic cycle. The optimal temperature may require some optimization. |

| 5. Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. | This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged heating. |

| 6. Work-up | Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent. | Celite filtration is an effective method for removing solid impurities. |

| 7. Extraction | Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. | This step removes the remaining inorganic salts and highly polar impurities. |

| 8. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography. | Column chromatography is typically required to obtain the product in high purity, separating it from any remaining starting materials, homocoupled byproducts, or other impurities. A gradient elution system, for example, with hexane and ethyl acetate, is often effective. |

Data Summary: Miyaura Borylation

| Parameter | Value | Reference |

| Substrate | 7-Bromo-1H-indazole | |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | |

| Catalyst | Pd(dppf)Cl₂ | |

| Base | Potassium Acetate (KOAc) | |

| Solvent | 1,4-Dioxane (anhydrous) | |

| Reaction Temperature | 80-100 °C | |

| Typical Yield | Moderate to high (can exceed 80%) |

Mechanism of the Miyaura Borylation

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is generally accepted to proceed through the following key steps:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-(pinacolboranyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(pinacolboranyl)-1H-indazole, a versatile building block in medicinal chemistry and organic synthesis. The indazole scaffold is a privileged structure in drug discovery, and its functionalization with a pinacol boronate ester at the 7-position opens up a vast chemical space for the synthesis of novel therapeutic agents through cross-coupling reactions.[1][2] This document delves into the structural features, synthesis, and key physicochemical parameters of 7-(pinacolboranyl)-1H-indazole, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding for researchers in the field.

Introduction: The Significance of 7-(pinacolboranyl)-1H-indazole in Modern Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that is isosteric to indole and purine, rendering it a structure of significant interest in medicinal chemistry. Indazole derivatives have demonstrated a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a pinacol boronate ester onto the indazole core, specifically at the 7-position, creates a powerful synthetic handle for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the late-stage functionalization of the indazole scaffold, a crucial strategy in the rapid generation of compound libraries for high-throughput screening and lead optimization.

This guide will provide a detailed examination of the essential physicochemical properties of 7-(pinacolboranyl)-1H-indazole, which are critical for its effective use in synthesis, for understanding its behavior in biological systems, and for the development of robust and reproducible synthetic protocols.

Molecular Structure and Key Features

The structure of 7-(pinacolboranyl)-1H-indazole is characterized by the fusion of a benzene ring and a pyrazole ring, with a pinacol boronate ester substituent at the 7-position of the indazole core.

Caption: 2D structure of 7-(pinacolboranyl)-1H-indazole.

The pinacolboranyl group is a bulky substituent that can influence the steric environment around the 7-position. The boron atom is electrophilic and the C-B bond is susceptible to cleavage under specific conditions, which is the basis for its utility in cross-coupling reactions. The indazole ring system possesses both a weakly acidic N-H proton and a basic pyrazole nitrogen, contributing to its amphiprotic character.

Synthesis of 7-(pinacolboranyl)-1H-indazole

A common and effective method for the synthesis of 7-(pinacolboranyl)-1H-indazole involves the palladium-catalyzed borylation of a 7-halo-1H-indazole precursor. This approach offers good yields and functional group tolerance.[3][4][5][6][7]

Caption: Proposed synthetic workflow for 7-(pinacolboranyl)-1H-indazole.

Experimental Protocol: Synthesis of 7-(pinacolboranyl)-1H-indazole

Causality: The choice of a palladium catalyst with a suitable phosphine ligand (like dppf) is crucial for efficient catalytic turnover. Potassium acetate acts as a base to facilitate the transmetalation step. Anhydrous and inert conditions are necessary to prevent the hydrolysis of the boronic ester product.

-

Preparation: To an oven-dried Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane or DMSO as the solvent, followed by the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 equiv).

-

Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-(pinacolboranyl)-1H-indazole is paramount for its application in drug discovery and development. These properties influence its solubility, stability, reactivity, and pharmacokinetic profile.

| Property | Predicted/Estimated Value | Experimental Protocol |

| Molecular Formula | C13H17BN2O2 | Mass Spectrometry |

| Molecular Weight | 244.10 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not available | Capillary Melting Point Determination |

| Solubility | Not available | Shake-Flask Method |

| pKa | ~14.01 (predicted)[8] | Potentiometric Titration or UV-Vis Spectroscopy |

| LogP | Not available | Reversed-Phase HPLC |

Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound. A sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination [8][9][10][11]

-

Sample Preparation: Finely powder a small amount of dry 7-(pinacolboranyl)-1H-indazole.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly (1-2 °C/min) and record the temperature at which the solid begins to melt and the temperature at which it completely liquefies. This range is the melting point.

Solubility

Solubility is a key determinant of a compound's bioavailability and its suitability for various biological assays.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility [12][13][14][15]

-

Equilibration: Add an excess amount of 7-(pinacolboranyl)-1H-indazole to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitation: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.

Acidity and Basicity (pKa)

The pKa values indicate the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. The indazole NH is weakly acidic, while the pyrazole nitrogen is basic.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a known amount of 7-(pinacolboranyl)-1H-indazole in a suitable solvent mixture (e.g., water/methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [16][17][18][19]

-

Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Compounds: Inject a set of standard compounds with known LogP values to generate a calibration curve.

-

Sample Analysis: Inject a solution of 7-(pinacolboranyl)-1H-indazole and determine its retention time.

-

Calculation: Correlate the retention time of the target compound with the calibration curve to determine its LogP value.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 7-(pinacolboranyl)-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy[23][24][25][26][27]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indazole ring and the methyl protons of the pinacol group. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the indazole core and the pinacol moiety.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom of the pinacol boronate ester.

General Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)[28][29][30][31][32]

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

General Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy[33][34][35][36][37][38]

IR spectroscopy provides information about the functional groups present in the molecule.

General Protocol for IR Spectroscopy (Solid State):

-

Sample Preparation: Prepare a KBr pellet or a thin film of the solid sample.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

-

Analysis: Identify characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C and C=N ring stretching, and B-O stretching.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state can be determined by X-ray crystallography. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

Caption: Workflow for determining the crystal structure.

Protocol for Single-Crystal X-ray Diffraction: [20][21][22][23][24]

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of 7-(pinacolboranyl)-1H-indazole in an appropriate solvent system.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 7-(pinacolboranyl)-1H-indazole lies in its application as a coupling partner in Suzuki-Miyaura reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 7-position of the indazole core, a key strategy in the synthesis of potential drug candidates.[1][19][25]

Conclusion

7-(pinacolboranyl)-1H-indazole is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective utilization in research and development. The experimental protocols provided herein offer a practical framework for the synthesis and characterization of this important synthetic intermediate, empowering researchers to explore new frontiers in drug discovery.

References

- Counceller, T. A., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 1021-1023.

- Inamoto, K., et al. (2011). Palladium-Catalyzed Intramolecular C-N Bond Formation: Synthesis of 1H-Indazoles from o-Haloacetophenones and Hydrazine. Organic Letters, 13(16), 4340-4343.

- Liu, Z., et al. (2012). Metal-Free Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(17), 4434-4437.

- Vasudevan, A., et al. (2009). Synthesis of 3-Amino-1H-indazoles from o-Fluorobenzonitriles. Organic Letters, 11(15), 3322-3324.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Determination of Melting Point. (n.d.).

- Li, X., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Valko, K., et al. (1997). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.

- University of Calgary. (n.d.). Melting point determination.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 22-26.

- Determination of Melting Points. (n.d.).

- Creative BioMart. (n.d.). X-ray Crystallography.

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6845-6853.

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- Iowa State University. (n.d.). NMR Sample Preparation.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography.

- Lee, J. C., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

- Excillum. (n.d.). Small molecule crystallography.

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- Hidayat, A. R. P., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physics: Conference Series, 2243, 012022.

- Wikipedia. (n.d.). X-ray crystallography.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.

- Michigan State University. (n.d.). Mass Spectrometry.

- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Fiveable. (n.d.). 1.3 Mass spectrometry (MS).

- Kertesz, I., et al. (2019).

- D'hooge, F., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(11), 1753-1757.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. University of Pennsylvania ScholarlyCommons.

- Sharma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1187.

- Lee, C.-I., et al. (2006). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Synthesis, 2006(14), 2359-2362.

- Molander, G. A., et al. (2011). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Organic & Biomolecular Chemistry, 9(20), 6914-6923.

- Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(37), 6497-6504.

- Trice, S. L. J. (2014). PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. University of Pennsylvania ScholarlyCommons.

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4434-4437.

- Lee, J. C., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [repository.upenn.edu]

- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ecetoc.org [ecetoc.org]

- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. rigaku.com [rigaku.com]

- 23. excillum.com [excillum.com]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS number 912838-33-4

An In-Depth Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 912838-33-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and elucidate its primary application in palladium-catalyzed cross-coupling reactions. A significant focus is placed on its role as a key intermediate in the synthesis of targeted therapeutics, most notably the PARP inhibitor Niraparib. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent.

Introduction: A Privileged Scaffold Functionalized for Modern Synthesis

The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a core structural motif in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4] The functionalization of the indazole core is therefore a critical endeavor in the discovery of new therapeutic agents.[5]

This compound represents a sophisticated evolution of this scaffold, engineered for strategic carbon-carbon bond formation. It is a boronic acid pinacol ester, a class of organoboron compounds prized for their stability, ease of handling, and exceptional performance in the Suzuki-Miyaura cross-coupling reaction.[6][7] The pinacolato group provides steric bulk and electronic stabilization to the boronic acid moiety, rendering the compound a stable, crystalline solid that is significantly more user-friendly than its corresponding free boronic acid. Its primary utility lies in its ability to couple with aryl or heteroaryl halides, enabling the construction of complex molecular architectures, a cornerstone of contemporary drug discovery.[8]

The most notable application of this reagent is in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and breast cancer.[8][9] This boronic ester serves as the indazole-donating fragment in a late-stage Suzuki-Miyaura or a copper-catalyzed N-arylation coupling step, highlighting its industrial relevance and importance.[9]

Physicochemical Properties and Characterization

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 912838-33-4 (Reported variant: 915411-02-8) | [10] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [11][12] |

| Molecular Weight | 244.10 g/mol | [11][12] |

| Appearance | Off-white to pale yellow crystalline powder | [13] |

| Melting Point | 154 - 158 °C | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, THF, Dioxane, and hot alcohols. | |

| Synonyms | 1H-Indazole-7-boronic acid pinacol ester | [10] |

Stability and Storage: This compound is generally stable under standard laboratory conditions.[14] However, like most boronic esters, it is sensitive to moisture and strong oxidizing agents.[14][15] For long-term viability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Synthesis and Purification

The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation of a suitable precursor, typically 7-bromo-1H-indazole.[16][17] This reaction involves the coupling of the aryl halide with bis(pinacolato)diboron (B₂pin₂).

Synthesis of Precursor: 7-Bromo-1H-indazole (CAS: 53857-58-2)

The starting material, 7-bromo-1H-indazole, can be synthesized via several routes, a common one being the Sandmeyer reaction starting from 7-aminoindazole.[13][18]

-

Reaction: Diazotization of 7-aminoindazole followed by treatment with cuprous bromide (CuBr) in hydrobromic acid (HBr).[18]

Miyaura Borylation Protocol

This protocol describes a typical lab-scale synthesis of the title compound.

Causality: The choice of a palladium catalyst with a suitable phosphine ligand (e.g., dppf) is crucial for facilitating the catalytic cycle. Potassium acetate acts as a mild base, which is often sufficient for the borylation reaction and helps to suppress competitive Suzuki-Miyaura coupling side reactions.[7] Anhydrous dioxane is used as the solvent to prevent hydrolysis of the boronic ester product.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 7-bromo-1H-indazole (1.0 eq).[19][20]

-

Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

-

Solvent: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up: Cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 7-indazole boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[21] This reaction is one of the most powerful and widely used methods in organic synthesis due to its mild conditions and high functional group tolerance.[6][7]

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Representative Experimental Protocol

Objective: To couple this compound with an aryl bromide.

Causality: A more active catalyst like Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand is often used for the coupling step. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., Dioxane/Water, Toluene/Water) is critical and must be optimized for the specific substrates to ensure efficient transmetalation and prevent side reactions like protodeboronation.[6][21]

Step-by-Step Methodology:

-

Setup: In a reaction tube, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent: Evacuate and backfill the tube with an inert gas. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the tube and heat the mixture (e.g., 90-110 °C) with vigorous stirring for the required time (monitor by TLC/LC-MS).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.

Case Study: A Key Intermediate for Niraparib Synthesis

Niraparib is a potent PARP inhibitor whose structure features a 2-substituted-2H-indazole-7-carboxamide core. The synthesis of this complex molecule relies on the strategic introduction of the indazole moiety. This compound is a precursor to a key intermediate in several reported synthetic routes.[8][9][22]

In a convergent synthesis, the indazole boronic ester can be N-arylated or used in a coupling reaction to build the core structure, which is then further elaborated to the final active pharmaceutical ingredient (API).[9][23] For instance, a late-stage copper-catalyzed N-arylation couples an indazole derivative with the 3-aryl-piperidine fragment to assemble the Niraparib backbone.[9] The use of the boronic ester allows for facile purification and handling on an industrial scale, making the process more cost-effective and efficient.[22]

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when handling this or any chemical reagent.

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed or inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [10][15] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling. | [10][15] |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection (safety goggles/face shield). | [10][15] |

| Respiratory Irritation | May cause respiratory irritation. | [10][15] |

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles or a face shield.

-

Hands: Chemical-resistant gloves (e.g., nitrile).

-

Body: Standard laboratory coat.

-

Respiratory: Use in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

-

Handle in a well-ventilated area, preferably a fume hood.[14]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.[14]

-

Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[14][15] Keep the container tightly closed.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and organic synthesis. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and crucial role in the synthesis of life-saving medicines like Niraparib underscore its value. This guide has provided the fundamental knowledge, from synthesis to application and safe handling, empowering researchers to confidently and effectively integrate this powerful building block into their synthetic strategies.

References

- Jadhavar, P. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Cankař, P., et al. (2010). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Collection of Czechoslovak Chemical Communications.

- Alam, M. S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- NINGBO INNO PHARMCHEM CO.,LTD. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.

- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.

- ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments.

- Bai, Z., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.

- ChemicalBook. (2023). 7-(4,4,5,5-TETRAMETHYL-[1][3][17]DIOXABOROLAN-2-YL)-1H-INDAZOLE Safety Data Sheet.

- Google Patents. (2021). Processes for the preparation of Niraparib and intermediates thereof. US10927095B2.

- University of Oxford. Synthesis of Niraparib, a cancer drug candidate.

- Google Patents. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Bensalah, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry.

- Fluorochem. (2024). Safety Data Sheet.

- ChemicalBook. 7-Bromo-1H-indazole synthesis.

- Fisher Scientific. (2025). Safety Data Sheet - Indazole.

- PubChem. 7-Bromo-1H-indazole.

- Sigma-Aldrich. 7-Bromo-1H-indazole 97.

- ResearchGate. (2010). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. 7-Bromo-1H-indazole (CAS 53857-58-2): Key Properties and Synthesis for Researchers.

- Echemi. 4-(4,4,5,5-Tetramethyl-[1][3][17]dioxaborolan-2-yl)-1H-indazole.

- Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 19. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 7-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 21. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 23. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Indazole Boronic Acid Pinacol Ester: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 7-indazole boronic acid pinacol ester, a versatile building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural features, reactivity profile, synthesis, and key applications, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold and its Boronic Ester Derivatives

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of therapeutics, particularly in oncology.[3] The introduction of a boronic acid pinacol ester at the 7-position of the indazole ring provides a stable, versatile handle for synthetic chemists to construct complex molecular architectures through robust carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5] This guide will focus on the structure, synthesis, and reactivity of 1H-indazole-7-boronic acid pinacol ester, a key intermediate for accessing novel indazole-based compounds.

Molecular Structure and Characterization

The fundamental structure of 1H-indazole-7-boronic acid pinacol ester consists of a bicyclic indazole core, where a benzene ring is fused to a pyrazole ring. The boronic acid pinacol ester group is attached to the C7 position of the indazole ring.

dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 1: Structure of 1H-Indazole-7-boronic acid pinacol ester.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 915411-02-8 | [6][7] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [6] |

| Molecular Weight | 244.10 g/mol | [6] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

Spectroscopic Characterization Data (Predicted and Analog-Based)

-

¹H NMR (400 MHz, CDCl₃):

-

Indazole Protons: δ 7.0-8.5 ppm (m, 4H, aromatic protons). The proton at the C3 position is expected to be a singlet around 8.0-8.2 ppm.

-

Pinacol Protons: δ 1.3-1.5 ppm (s, 12H, four methyl groups).

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Indazole Carbons: δ 110-145 ppm. The carbon attached to boron (C7) will likely be broad or absent due to quadrupolar relaxation.

-

Pinacol Carbons: δ ~84 ppm (quaternary carbons of the dioxaborolane ring) and ~25 ppm (methyl carbons).

-

Synthesis of 7-Indazole Boronic Acid Pinacol Ester

The synthesis of 7-indazole boronic acid pinacol ester can be approached through two primary strategies: the Miyaura borylation of a pre-functionalized indazole and the direct C-H borylation of the indazole core.

Miyaura Borylation of 7-Haloindazole

This is a robust and widely used method for the synthesis of aryl boronic esters.[6][9] The reaction involves the palladium-catalyzed cross-coupling of a 7-halo-indazole (e.g., 7-bromo-1H-indazole) with bis(pinacolato)diboron (B₂pin₂).

dot graph "Miyaura_Borylation" { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 2: Workflow for Miyaura Borylation.

Experimental Protocol: Miyaura Borylation of 7-Bromo-1H-indazole

This protocol is a representative procedure based on established methods for Miyaura borylation.[10]

-

Preparation: To an oven-dried Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1H-indazole-7-boronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation of 1H-Indazole

Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of aryl boronic esters.[9] Iridium-based catalysts are particularly effective for this transformation. For indazoles, regioselectivity can be a challenge, but C7 borylation has been reported, sometimes directed by a protecting group on the indazole nitrogen.[11]

dot graph "CH_Borylation" { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 3: Workflow for Iridium-Catalyzed C-H Borylation.

Experimental Protocol: Iridium-Catalyzed C7-Selective C-H Borylation

This is a generalized protocol based on literature procedures for the C-H borylation of heterocycles.[11] Optimization of the ligand and reaction conditions may be necessary to achieve high C7 selectivity.

-

Preparation: In a glovebox, charge an oven-dried screw-cap vial with 1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(cod)OMe]₂ (0.015 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv).

-

Solvent: Add anhydrous cyclohexane or THF.

-

Reaction: Seal the vial and heat the mixture at 80-100 °C for 16-24 hours.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the 7-borylated indazole isomer.

Reactivity of 7-Indazole Boronic Acid Pinacol Ester

The primary utility of 7-indazole boronic acid pinacol ester lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[1] 7-Indazole boronic acid pinacol ester serves as the organoboron nucleophile, which couples with a variety of organic halides or triflates in the presence of a palladium catalyst and a base.[12][13]

Table 2: Typical Suzuki-Miyaura Coupling Partners and Conditions

| Component | Examples |

| Aryl/Heteroaryl Halide | Aryl bromides, iodides, and chlorides; Heteroaryl bromides and iodides |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, ACN |

| Temperature | 80-120 °C |

dot graph "Suzuki_Coupling" { graph [rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 4: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Indazole Boronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a representative procedure for a typical Suzuki-Miyaura reaction.[14]

-

Preparation: To a microwave vial or Schlenk tube, add 1H-indazole-7-boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly.

-

Reaction: Heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 7-aryl-1H-indazole.

Applications in Drug Discovery and Medicinal Chemistry

The 7-substituted indazole motif is a key feature in several potent kinase inhibitors and other biologically active molecules. 7-Indazole boronic acid pinacol ester is a crucial building block for the synthesis of these complex compounds.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, which can be efficiently constructed using the Suzuki-Miyaura coupling. The indazole moiety often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[12] The ability to introduce diverse substituents at the 7-position via the boronic ester allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of analogs of kinase inhibitors like vemurafenib or GDC-0879 often involves the coupling of a boronic acid or ester with a halogenated core structure.[12] The use of 7-indazole boronic acid pinacol ester would allow for the exploration of novel chemical space in this area.

Stability, Storage, and Handling

Boronic acid pinacol esters are generally more stable than their corresponding boronic acids, particularly with respect to dehydration to form boroxines. However, they are susceptible to hydrolysis, especially under acidic or basic conditions.[15]

-

Storage: Store 7-indazole boronic acid pinacol ester in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (0-8 °C) is recommended.[3]

-

Handling: Handle the compound in a well-ventilated area, avoiding the inhalation of dust. Standard personal protective equipment (gloves, safety glasses) should be worn. Due to its sensitivity to moisture, it is advisable to handle the reagent under anhydrous conditions, especially when setting up reactions.

Conclusion

7-Indazole boronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The synthetic routes to this compound, via Miyaura borylation or direct C-H activation, offer flexibility for chemists. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its successful application in the synthesis of novel indazole-containing compounds with potential therapeutic applications.

References

- Chem-Impex. (n.d.). 1H-Indazole-6-boronic acid pinacol ester.

- Organic Syntheses. (n.d.). Boronic Esters.

- Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.).

- ResearchGate. (n.d.). Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole.

- Welsh, C. A., et al. (2020). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines.

- Supporting Information for Wiley-VCH 2007. (n.d.).

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Organic & Biomolecular Chemistry, 12(3), 432-437.

- Inglis, F. I., et al. (2019). Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3.

- Clean and fast cross-coupling of aryl halides in one-pot. (2012). Beilstein Journal of Organic Chemistry, 8, 492-498.

- ResearchGate. (n.d.). Recent Progress in meta-/para- Selective Aromatic C—H Borylation.

- Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances, 11(12), 7107-7114.

- Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. (2018). ResearchGate.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114.

- Synthesis and Application of Boronic Acid Deriv

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(11), 2136-2165.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. (2015). Organic Letters, 17(11), 2756-2759.

- Method of synthesizing 1H-indazole compounds. (2011).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2015). eScholarship.org. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. 1H-Indazole-7-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 8. 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1H NMR spectrum [chemicalbook.com]

- 9. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Introduction: The Strategic Importance of 7-Boronated Indazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib used in cancer chemotherapy.[1][2] The functionalization of the indazole ring is a key strategy for modulating pharmacological activity, and the introduction of a boronic acid pinacol ester at the 7-position creates a versatile synthetic handle. This compound is a critical building block, enabling carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

Accurate and comprehensive characterization of this reagent is paramount. For researchers in synthetic chemistry and drug development, confirming the identity, purity, and structural integrity of this molecule is a non-negotiable prerequisite for its use in complex synthetic pathways. This guide provides an in-depth analysis of the key spectroscopic data—NMR, Mass Spectrometry, and Infrared—used to characterize this compound, grounded in the principles of structural chemistry and analytical science.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic architecture and properties. The structure consists of a bicyclic indazole core linked at the 7-position to a pinacol boronate ester.

Figure 1: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 915411-02-8 | [4] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [5] |

| Molecular Weight | 244.10 g/mol | [6] |

| Exact Mass | 244.1383080 Da | [6] |

| Appearance | Typically an off-white to white solid | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a definitive fingerprint of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the indazole aromatic protons, the labile N-H proton, and the highly shielded methyl protons of the pinacol group. The causality for the observed chemical shifts lies in the electronic environment of each proton; aromatic protons are deshielded by ring currents, while the electron-withdrawing nature of the adjacent oxygen atoms affects the pinacol protons.

Figure 2: Proton environments for ¹H NMR assignment.

Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 - 11.0 | Broad Singlet | 1H | NH -1 | Labile acidic proton, broad signal, position is solvent and concentration dependent. |

| ~8.10 | Singlet | 1H | H -3 | Proton on the pyrazole ring, typically a singlet. |

| ~7.85 | Doublet | 1H | H -4 or H -6 | Aromatic proton ortho to the boronate group, deshielded. |

| ~7.65 | Doublet | 1H | H -6 or H -4 | Aromatic proton on the benzene ring. |

| ~7.15 | Triplet | 1H | H -5 | Aromatic proton coupled to both H-4 and H-6. |

| 1.35 | Singlet | 12H | B-O-C-(CH₃ )₄ | Equivalent methyl protons of the pinacol group, highly shielded, sharp singlet. |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The assignment of H-4 and H-6 may be interchangeable without further 2D NMR experiments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The indazole ring will display seven distinct signals, while the pinacol group will show two signals: one for the quaternary carbons bonded to oxygen and one for the four equivalent methyl carbons.

Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140-130 | C3a, C7a | Quaternary carbons at the ring junction. |

| ~135 | C3 | Carbon adjacent to two nitrogen atoms. |

| ~130-120 | C4, C5, C6 | Aromatic CH carbons of the benzene ring. |

| C7-B bond | C7 | Carbon directly attached to boron; signal may be broad or have low intensity. |

| ~84 | C -(CH₃)₂ | Quaternary carbons of the pinacol group bonded to oxygen. |

| ~25 | C-(C H₃)₂ | Methyl carbons of the pinacol group. |

Note: The signal for the carbon atom directly attached to the boron (C7) can be difficult to observe due to quadrupolar relaxation of the boron nucleus.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Expected Data:

-

Molecular Ion Peak ([M+H]⁺): m/z ≈ 245.14

-

Exact Mass: The high-resolution mass spectrum should confirm the elemental composition (C₁₃H₁₈BN₂O₂⁺) with high accuracy (typically <5 ppm error).

The fragmentation pattern is a self-validating system. The loss of the pinacol group or fragments of the indazole ring would provide definitive evidence for the proposed structure.

Figure 3: A plausible ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300 - 3100 | N-H Stretch | Indazole N-H | Broad absorption typical for N-H bonds involved in hydrogen bonding.[8] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching for sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Stretching of the methyl groups on the pinacol moiety. |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Vibrations of the indazole benzene and pyrazole rings. |

| 1380 - 1350 | B-O Stretch | Boronate Ester | Strong, characteristic absorption for the B-O bond in pinacol esters. |

| 1145 | C-O Stretch | Boronate Ester | Stretching of the C-O bonds within the pinacol group. |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized methodologies are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm; CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans (or more, as the C-B signal may be weak).

-

Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (ESI-MS) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Infusion: Introduce the sample via direct infusion or LC inlet at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

-

Infrared (FT-IR) Spectroscopy Acquisition

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal.

-

Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Method:

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Processing: The spectrum is typically presented in terms of percent transmittance vs. wavenumber (cm⁻¹).

-

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and verifiable fingerprint for its structural confirmation and purity assessment. The characteristic signals in ¹H NMR (especially the pinacol singlet at ~1.35 ppm and the aromatic pattern), the full carbon skeleton map from ¹³C NMR, the precise molecular weight from HRMS, and the key functional group vibrations in IR (N-H and B-O stretches) collectively form a self-validating dataset. For any scientist utilizing this crucial building block, a thorough understanding and application of these analytical techniques are essential for achieving reliable and reproducible outcomes in the synthesis of novel chemical entities.

References

- PubChem. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. National Center for Biotechnology Information.

- CAS Common Chemistry. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. American Chemical Society.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127901.

- Figeys, H. P., & van Lommen, G. (2016). ¹³C NMR of indazoles. ResearchGate.

- ChemWhat. 7-(4,4,5,5-TETRAMETHYL-[9][10][11]DIOXABOROLAN-2-YL)-1H-INDAZOLE.

- Indagoo. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile.

- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 969-1002.

- PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information.

- Liu, K., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.

- Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099.

- ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.

- PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. National Center for Biotechnology Information.

- SpectraBase. Indazole - Optional[FTIR] - Spectrum.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. ACS Omega, 7(16), 14078-14088.

- Kumar, S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 325-339.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazole suppliers USA [americanchemicalsuppliers.com]

- 5. scbt.com [scbt.com]

- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

1H NMR Characterization of 7-Borylated Indazoles: A Technical Guide for Researchers

Introduction